molecular formula C5H8O B8710913 1-Methoxy-1,3-butadiene

1-Methoxy-1,3-butadiene

Cat. No.: B8710913
M. Wt: 84.12 g/mol
InChI Key: KOCUMXQOUWPSLK-UHFFFAOYSA-N
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Description

1-Methoxy-1,3-butadiene, also known as this compound, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic ether-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1,3-butadiene can be synthesized through several methods. One common approach involves the palladium-catalyzed C–O bond formation reaction between phenols and allenylic carbonates. This method yields 2,3-allenic aromatic ethers under mild reaction conditions, with yields ranging from 70% to 99% . Another method involves the stereoselective construction of 1,3-dienes, which are key intermediates in the synthesis of 1,3-butadienyl methyl ether .

Industrial Production Methods: Industrial production of 1,3-butadienyl methyl ether typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions and catalysts to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides, often under elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products:

Scientific Research Applications

1-Methoxy-1,3-butadiene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-butadienyl methyl ether involves its interaction with molecular targets through various chemical reactions. For example, during oxidation, the compound reacts with oxygen to form reactive intermediates, which then undergo further transformations to yield products like acrolein and ketene . These reactions often involve the formation and cleavage of chemical bonds, facilitated by catalysts and specific reaction conditions.

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthesis and industrial processes.

Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

1-methoxybuta-1,3-diene

InChI

InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3

InChI Key

KOCUMXQOUWPSLK-UHFFFAOYSA-N

Canonical SMILES

COC=CC=C

Origin of Product

United States

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